2-(2-Methoxyphenoxy)acetamide
Overview
Description
2-(2-Methoxyphenoxy)acetamide is an organic compound with the molecular formula C9H11NO3. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is known for its role in drug development, material synthesis, and biological studies .
Scientific Research Applications
2-(2-Methoxyphenoxy)acetamide is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyphenoxy)acetamide has been found to interact with monoamine oxidases (MAOs), a family of FAD-containing enzymes . These enzymes are important targets for antidepressant drugs . Specifically, this compound has been identified as a potent inhibitor of MAO-A and MAO-B . The nature of these interactions involves the compound binding to the enzymes, thereby inhibiting their activity .
Cellular Effects
The inhibition of MAOs by this compound can have significant effects on various types of cells and cellular processes . For instance, MAOs are involved in the oxidation of monoamines, including neurotransmitters such as dopamine and serotonin . By inhibiting these enzymes, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with MAOs . This binding inhibits the enzymes’ activity, leading to changes in the levels of monoamines in the cell . This can result in alterations in gene expression and impacts on various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
Given its interaction with MAOs, it is likely that the compound plays a role in the metabolism of monoamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)acetamide typically involves the reaction of 2-methoxyphenol with chloroacetyl chloride, followed by the reaction with ammonia. The reaction conditions generally include:
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Step 1: Formation of 2-(2-Methoxyphenoxy)acetyl chloride
Reagents: 2-methoxyphenol, chloroacetyl chloride
Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.
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Step 2: Formation of this compound
Reagents: 2-(2-Methoxyphenoxy)acetyl chloride, ammonia
Conditions: The reaction is performed in an aqueous medium at low temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methoxyphenoxy)acetic acid.
Reduction: Formation of 2-(2-Methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)acetamide
- 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide
Comparison
2-(2-Methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and interaction with biological targets. Compared to 2-(4-Methoxyphenoxy)acetamide, it exhibits different inhibitory potency towards monoamine oxidases, making it a valuable compound for selective inhibition studies .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQFEAWQBOBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352331 | |
Record name | 2-(2-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183427-87-4 | |
Record name | 2-(2-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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